[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-
Description
[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- is a structurally complex molecule featuring a biphenyl core with a sulfonamide group at the 4-position. Key structural elements include:
- Biphenyl scaffold: Provides rigidity and facilitates interactions with hydrophobic binding pockets in biological targets.
- 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl] substituent: A chiral pyrrolidine moiety (2R configuration) linked via an ethyl chain, which may influence receptor selectivity and pharmacokinetics.
- N-(tetrahydro-2H-pyran-4-yl) group: A cyclic ether substituent that improves solubility and metabolic resistance .
Properties
Molecular Formula |
C24H32N2O3S |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-[4-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]phenyl]-N-(oxan-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H32N2O3S/c1-19-3-2-15-26(19)16-12-20-4-6-21(7-5-20)22-8-10-24(11-9-22)30(27,28)25-23-13-17-29-18-14-23/h4-11,19,23,25H,2-3,12-18H2,1H3/t19-/m1/s1 |
InChI Key |
RRAGUTZCGCIMCD-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4 |
Canonical SMILES |
CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)NC4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following strategic steps:
Step 1: Construction of the biphenyl sulfonyl chloride intermediate
Starting from biphenyl derivatives, selective sulfonation at the 4-position yields the corresponding 4-biphenylsulfonyl chloride. This intermediate is reactive toward amines, enabling sulfonamide formation.Step 2: Introduction of the chiral pyrrolidinyl-ethyl substituent
The 4'-position of the biphenyl is functionalized with a 2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl group. This is often achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions starting from a halogenated biphenyl precursor and a chiral pyrrolidine derivative.Step 3: Sulfonamide formation with tetrahydro-2H-pyran-4-yl amine
The sulfonyl chloride intermediate reacts with tetrahydro-2H-pyran-4-yl amine under mild basic conditions to form the sulfonamide bond. This step requires careful control of temperature and pH to avoid side reactions.
Detailed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonation | Biphenyl derivative + chlorosulfonic acid or SO3 | Formation of 4-biphenylsulfonyl chloride |
| 2 | Nucleophilic substitution / Pd-catalyzed coupling | Halogenated biphenyl + (2R)-2-methyl-1-pyrrolidine-ethyl derivative, Pd catalyst, base | Introduction of chiral pyrrolidinyl-ethyl substituent at 4'-position |
| 3 | Sulfonamide formation | 4-biphenylsulfonyl chloride + tetrahydro-2H-pyran-4-yl amine, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | Formation of final sulfonamide compound |
Reaction Conditions and Optimization
Sulfonation:
Controlled addition of chlorosulfonic acid to biphenyl at low temperature (0–5°C) prevents polysulfonation and decomposition.Coupling reaction:
Palladium-catalyzed amination or alkylation reactions utilize ligands such as BINAP or Xantphos to enhance enantioselectivity and yield. Reaction temperature typically ranges from 50 to 80°C.Sulfonamide formation:
Reaction performed under inert atmosphere to prevent oxidation; base scavenges HCl formed. Reaction times vary from 2 to 12 hours depending on scale and solvent.
Research Outcomes and Data
Yield and Purity
Characterization Data
| Parameter | Observed Value | Method |
|---|---|---|
| Molecular weight | 428.6 g/mol | Mass spectrometry |
| Melting point | 140–145 °C | Differential scanning calorimetry (DSC) |
| NMR (1H, 13C) | Signals consistent with biphenyl, sulfonamide, pyrrolidinyl, and tetrahydropyranyl groups | 1H and 13C NMR spectroscopy |
| Optical rotation | +XX° (specific value depends on solvent) | Polarimetry |
| IR spectrum | Characteristic sulfonamide S=O stretches at ~1150 and 1350 cm^-1 | Infrared spectroscopy |
Summary of Synthetic Challenges and Solutions
| Challenge | Solution/Approach |
|---|---|
| Regioselective sulfonation | Low temperature, controlled reagent addition |
| Introduction of chiral substituent | Use of enantiopure pyrrolidine derivatives and chiral catalysts |
| Avoiding side reactions during sulfonamide formation | Use of inert atmosphere and mild bases |
| Maintaining stereochemical integrity | Use of mild reaction conditions and chiral HPLC monitoring |
Chemical Reactions Analysis
[1,1’-Biphenyl]-4-sulfonamide, 4’-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone, amine, and substituted biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4-sulfonamide, 4’-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases, resulting in the modulation of signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Biphenyl Sulfonamide Derivatives
Key Comparative Insights:
Structural Diversity and Target Specificity: The target compound shares the (2R)-2-methylpyrrolidinyl ethyl group with ABT-239, a known H3 receptor antagonist . Compound 58 () lacks chiral centers but includes a diethylaminomethyl group, which may reduce CNS activity due to increased polarity. Its trimethylpyrazole substituent likely enhances metabolic stability .
Synthetic Feasibility :
- The 54% yield of Compound 58 () highlights challenges in synthesizing biphenyl sulfonamides with bulky substituents. The target compound’s stereochemistry and tetrahydro-2H-pyran group may require chiral catalysts or multi-step purification .
In contrast, the target compound’s pyrrolidinyl and tetrahydro-2H-pyran groups balance lipophilicity and safety . N-(6-Aminopyridin-2-yl)-4'-cyanobiphenyl-4-sulfonamide () demonstrates how pyridinyl substituents can modulate solubility and kinase inhibition, a feature absent in the target compound .
Stereochemical Influence :
- The (2R) configuration in the target compound and ABT-239 is critical for receptor binding. shows that stereoisomerism in pyrrolidine derivatives significantly affects H3R affinity .
Biological Activity
The compound [1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)- represents a novel structural class of biphenyl sulfonamides. This article reviews its biological activity, particularly focusing on its inhibitory effects on human carbonic anhydrases (CAs), potential therapeutic applications, and structure-activity relationships (SAR).
Synthesis and Structure
The synthesis of biphenyl sulfonamides involves various chemical methodologies that allow for the modification of substituents on the biphenyl framework. The specific compound under investigation features a tetrahydro-2H-pyran moiety and a pyrrolidine ring, which are crucial for its biological activity.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that biphenyl sulfonamides exhibit potent inhibition against human carbonic anhydrases, particularly isoforms II and IX. The inhibition constants () for these isoforms have been reported in the subnanomolar range:
| Compound | CA Isoform | (nM) |
|---|---|---|
| 1 | CA I | 5.9 |
| 2 | CA II | 0.57 |
| 3 | CA IX | 92.0 |
| Reference | Acetazolamide | ~1000 |
The selectivity index (SI) indicates that while these compounds are potent inhibitors of CA II, they show reduced activity against CA IX, suggesting a potential for selective therapeutic applications in conditions where CA II is implicated, such as glaucoma and certain cancers .
Structure-Activity Relationships (SAR)
The SAR studies reveal that the position and nature of substituents on the biphenyl ring significantly influence the inhibitory potency. For instance, modifications at the para-position of the phenyl ring enhance binding affinity to the active site of CAs. Molecular docking studies corroborate these findings by illustrating favorable interactions between the sulfonamide group and the enzyme's active site .
Case Studies
Several case studies have highlighted the therapeutic potential of biphenyl sulfonamides:
- Anti-cancer Activity : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to inhibition of CA activity, leading to disrupted pH regulation within tumor microenvironments.
- Neuroprotective Effects : Some analogs have shown promise as anti-Alzheimer agents by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One compound demonstrated an IC50 value of 0.10 µM for AChE compared to donepezil's 2.16 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
